![molecular formula C11H20O2 B15217640 1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B15217640.png)
1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(methoxymethyl)bicyclo[221]heptane is a bicyclic compound featuring a unique structure with two methoxymethyl groups attached to the 1 and 4 positions of the bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane can be synthesized through a multi-step process involving the following key steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Introduction of methoxymethyl groups: The bicyclo[2.2.1]heptane core can be functionalized by reacting with formaldehyde and methanol in the presence of an acid catalyst to introduce the methoxymethyl groups at the 1 and 4 positions.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(methoxymethyl)bicyclo[22
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane has several scientific research applications, including:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The unique structure of the compound makes it a potential candidate for the development of new materials with specific properties.
Biological Studies: The compound can be used in studies to understand the effects of bicyclic structures on biological systems.
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and spatial orientation, which can affect the compound’s interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane: A bicyclic compound with a similar core structure but without the methoxymethyl groups.
Camphor: A bicyclic compound with a ketone functional group, used in various applications including medicinal and aromatic products.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Uniqueness
1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane is unique due to the presence of methoxymethyl groups at specific positions on the bicyclic framework. This functionalization imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
1,4-bis(methoxymethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20O2/c1-12-8-10-3-5-11(7-10,6-4-10)9-13-2/h3-9H2,1-2H3 |
Clé InChI |
GJGGCDBNAUAANO-UHFFFAOYSA-N |
SMILES canonique |
COCC12CCC(C1)(CC2)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B15217566.png)
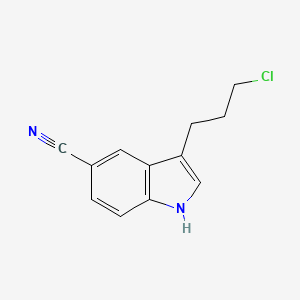
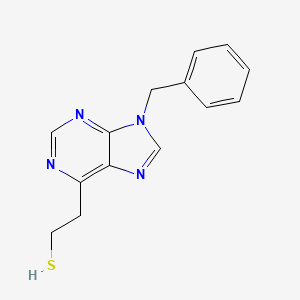

![1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid](/img/structure/B15217582.png)
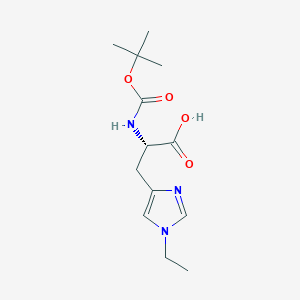
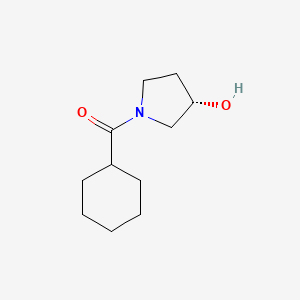
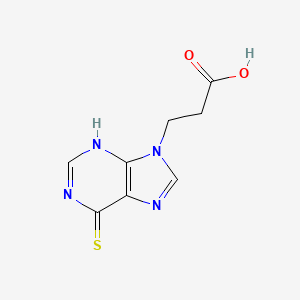
![N-{9-Acetyl-6-[2-(4-nitrophenyl)ethoxy]-9H-purin-2-yl}acetamide](/img/structure/B15217604.png)
![Butyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B15217627.png)
![2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B15217634.png)

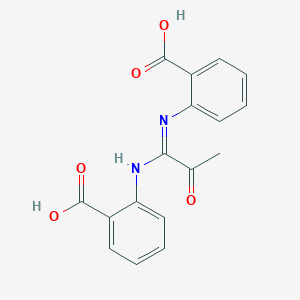
![(1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B15217649.png)
